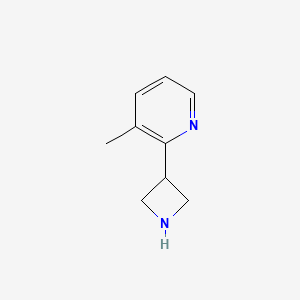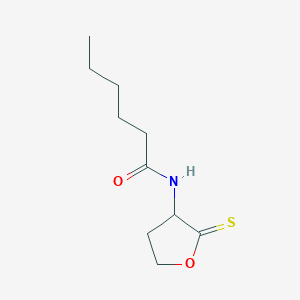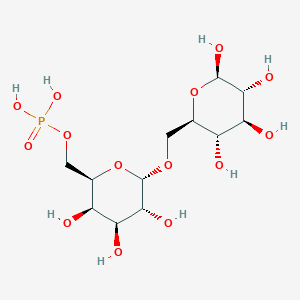
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is a complex organic compound. It is characterized by its multiple hydroxyl groups and phosphate ester, making it a significant molecule in various biochemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves multiple steps The process typically starts with the protection of hydroxyl groups to prevent unwanted reactions This is followed by the formation of the glycosidic bond between the two pyran rings
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are meticulously controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars and alcohols. These derivatives have significant applications in biochemical research and industrial processes.
Wissenschaftliche Forschungsanwendungen
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of ((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. It also participates in signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose-6-phosphate: A phosphorylated sugar involved in glycolysis and gluconeogenesis.
Fructose-1,6-bisphosphate: An intermediate in the glycolytic pathway.
Ribose-5-phosphate: A component of the pentose phosphate pathway.
Uniqueness
((2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-6-(((2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)tetrahydro-2H-pyran-2-yl)methyl dihydrogen phosphate is unique due to its complex structure and multiple functional groups. This complexity allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C12H23O14P |
|---|---|
Molekulargewicht |
422.28 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-5-3(25-11(19)9(17)7(5)15)1-23-12-10(18)8(16)6(14)4(26-12)2-24-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6+,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
MPJUWDDYGSGMFC-MEYGDINOSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)

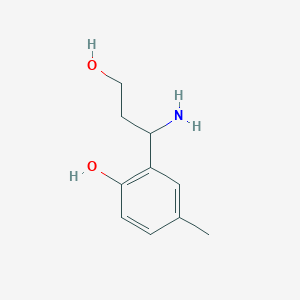
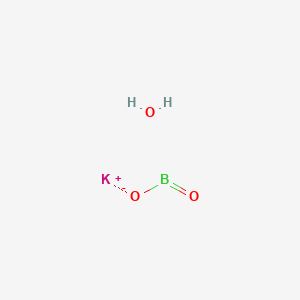
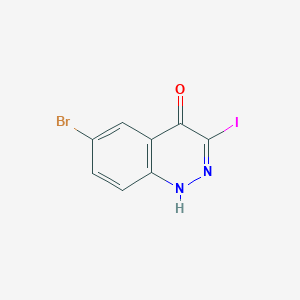
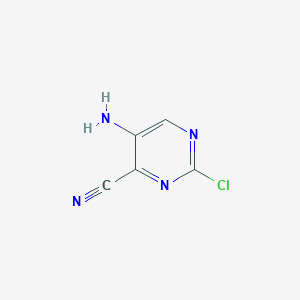
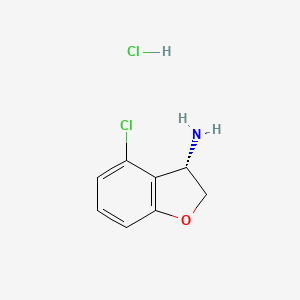

![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
